molecular formula C10H13N5O5 B7948662 CID 73318

CID 73318

Cat. No. B7948662
M. Wt: 283.24 g/mol
InChI Key: HCAJQHYUCKICQH-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 73318 is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 73318 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 73318 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells

    CID has been utilized for the reversible and spatiotemporal control of protein function in cells, offering a valuable tool for studying various biological processes. This technique has primarily been applied in dissecting signal transductions and in elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Immunodeficiency and Atopy Research

    In a study on combined immunodeficiency (CID) and atopy, a specific mutation in caspase activation and recruitment domain family member 11 (CARD11) was identified, contributing to a deeper understanding of immune system disorders (Dadi et al., 2017).

  • Gene Regulation and Editing

    CID has been engineered into proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing in human cells and mice. This advances the scope of chemically inducible gene regulation (Ma et al., 2023).

  • Reversible Protein-Protein Interaction Control

    A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation of protein-protein interactions in living cells with high precision, particularly useful in cell signaling networks (Aonbangkhen et al., 2018).

  • Studying mRNA Export Machinery

    CID has been linked to the mRNA export machinery in yeast, revealing a new function of the yeast centrin Cdc31 in the duplication of microtubule-organizing centres and in mRNA export (Fischer et al., 2004).

  • Water Use Efficiency in Agriculture

    In agriculture, CID has been applied to study carbon isotope discrimination in barley, helping to improve water use efficiency and productivity under different environmental conditions (Anyia et al., 2007).

  • Resolving Cell Biology Problems

    CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Recent advances include improved specificity and novel substrates for manipulating multiple systems within one cell (DeRose, Miyamoto, & Inoue, 2013).

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAJQHYUCKICQH-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73318

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.